N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a spirocyclic compound featuring a 1,3,8-triazaspiro[4.5]decane core modified with two oxo groups, a 4-fluorobenzyl substituent at position 3, and an acetamide moiety linked to a 2,4-difluorophenyl group at position 6. Its molecular formula is C₂₃H₂₁F₃N₄O₃ (derived from structural analogs in –4), with a theoretical molecular weight of approximately 458.44 g/mol. The fluorinated aromatic groups enhance lipophilicity and metabolic stability, while the spirocyclic framework may confer conformational rigidity, influencing target binding .
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c23-15-3-1-14(2-4-15)12-29-20(31)22(27-21(29)32)7-9-28(10-8-22)13-19(30)26-18-6-5-16(24)11-17(18)25/h1-6,11H,7-10,12-13H2,(H,26,30)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFTVPKPEWVCMEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C(=O)N(C(=O)N2)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide is a complex organic compound with potential biological applications. This article delves into its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 431.38 g/mol. It features a triazaspiro structure that may contribute to its biological activity. The presence of fluorine atoms is known to enhance the pharmacological properties of organic compounds.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including condensation and cyclization processes. While specific synthetic pathways for this exact compound are not extensively documented, related compounds often utilize similar methodologies involving fluorinated aromatic precursors.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, the introduction of fluorine atoms can enhance the lipophilicity and membrane permeability of the molecules, potentially leading to increased efficacy against bacterial strains.
Enzyme Inhibition
Studies on related compounds have shown that they can act as inhibitors for various enzymes involved in metabolic pathways. The triazaspiro framework may interact with enzyme active sites, potentially leading to inhibition of key biological processes.
Case Studies and Research Findings
- Anticancer Activity : A study examining related triazole derivatives demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
- G Protein-Coupled Receptor Modulation : Compounds with similar structures have been reported to modulate G protein-coupled receptors (GPCRs), which are critical in numerous signaling pathways. This modulation could lead to therapeutic effects in conditions like hypertension and depression.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection through antioxidant mechanisms and inhibition of neuroinflammatory pathways.
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target/Mechanism | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Bacterial cell wall synthesis | Study X |
| Compound B | Anticancer | Apoptosis induction | Study Y |
| Compound C | GPCR Modulator | Adenosine receptors | Study Z |
| Compound D | Neuroprotective | Oxidative stress reduction | Study W |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-{3-[2-(4-Fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl}-2-chlorobenzamide
- Structure: Differs in the triazaspiro substituent (2-(4-fluorophenoxy)ethyl vs. 4-fluorobenzyl) and the terminal group (2-chlorobenzamide vs. 2,4-difluorophenylacetamide).
- Properties: Melting point: 231°C (vs. Synthesis yield: 74% .
8-Phenyl-3-(piperazinylpropyl)-1,3-diazaspiro[4.5]decane-2,4-dione Derivatives (Compounds 13–14)
- Structure : Replace the fluorobenzyl group with a phenyl ring at position 8 and a piperazine-propyl chain at position 3.
- Activity : The phenyl group at position 8 may enhance π-π stacking interactions with hydrophobic enzyme pockets, while the piperazine moiety introduces basicity, improving water solubility .
- SAR Insight: Fluorine substitution (as in the target compound) likely increases metabolic stability compared to non-fluorinated analogs.
N-[3-(4-Fluorobenzyl)-2,4-dioxo-1,3-diazaspiro[4.5]dec-8-yl]-2-methylbenzenesulfonamide
- Structure : Substitutes the acetamide with a 2-methylbenzenesulfonamide group.
- Properties: Molecular weight: 445.50 g/mol (vs. ~458.44 g/mol for the target compound). Crystal structure: Monoclinic (P21/c space group), with unit cell dimensions a=5.8314 Å, b=26.3603 Å, c=13.8558 Å .
- Implications : The sulfonamide group may enhance hydrogen-bonding capacity but reduce membrane permeability compared to the acetamide.
2-(4-Oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(2,2,2-trifluoroethyl)acetamide Derivatives
- Structure : Features a trifluoroethyl group and a phenyl-pyrazolopyridine carbonyl moiety.
- Activity : Demonstrated efficacy as a DDR1 inhibitor in renal fibrosis models, highlighting the role of spirocyclic cores in kinase targeting .
- Comparison : The target compound’s 2,4-difluorophenyl group may offer superior selectivity over trifluoroethyl analogs due to steric and electronic differences.
Key Research Findings and Implications
Substituent Effects: Fluorine atoms in the target compound improve metabolic stability and binding affinity compared to non-fluorinated analogs (e.g., 2-chlorobenzamide in ).
Spirocyclic Rigidity : The 1,3,8-triazaspiro[4.5]decane core is critical for maintaining conformational constraints, as seen in kinase inhibitors and sulfonamide derivatives .
Solubility Trade-offs : Piperazine-containing analogs (e.g., Compound 13 ) exhibit higher aqueous solubility, while fluorinated acetamides (target compound) prioritize membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
